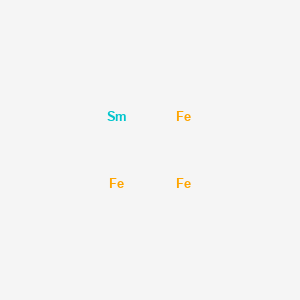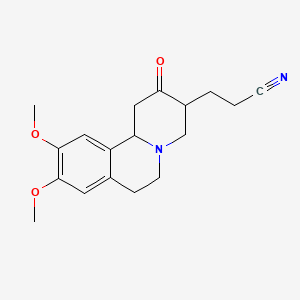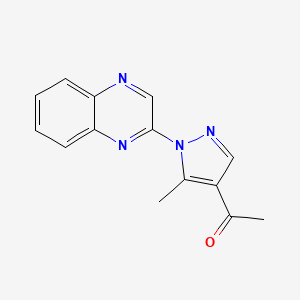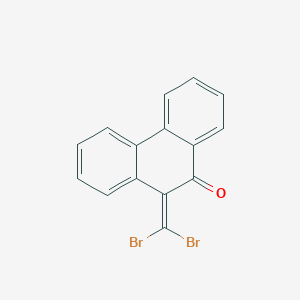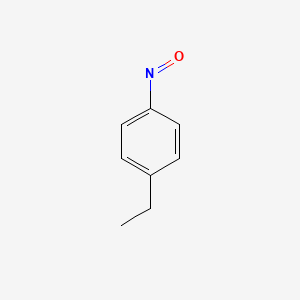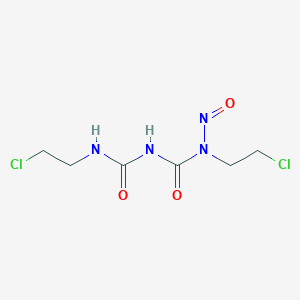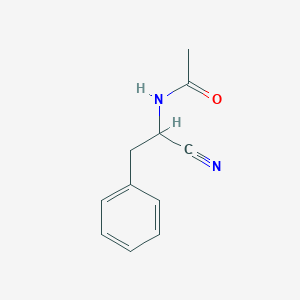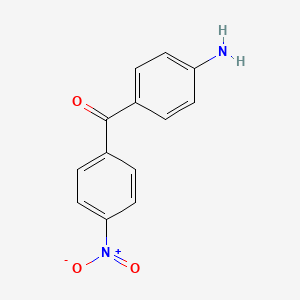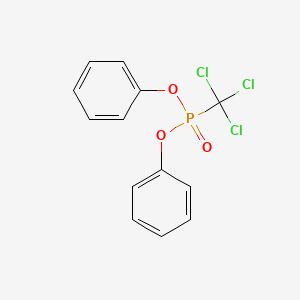
(E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a 3-methylphenyl group and a thiophen-2-yl group attached to the imine nitrogen and carbon, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine typically involves the condensation reaction between an amine and an aldehyde or ketone. For this compound, the reaction would involve 3-methylphenylamine and thiophene-2-carbaldehyde under acidic or basic conditions to promote the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the formation of the imine.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for (E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-(3-Methylphenyl)-1-(phenyl)methanimine
- (E)-N-(3-Methylphenyl)-1-(furan-2-yl)methanimine
- (E)-N-(3-Methylphenyl)-1-(pyridin-2-yl)methanimine
Uniqueness
(E)-N-(3-Methylphenyl)-1-(thiophen-2-yl)methanimine is unique due to the presence of the thiophene ring, which can impart distinct electronic properties compared to other aromatic rings like phenyl or furan
Propiedades
Número CAS |
13533-29-4 |
|---|---|
Fórmula molecular |
C12H11NS |
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C12H11NS/c1-10-4-2-5-11(8-10)13-9-12-6-3-7-14-12/h2-9H,1H3 |
Clave InChI |
AQWMQNMSQAJUOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


